

Olsalazine: A Technical Guide to a Colon-Specific 5-Aminosalicylic Acid Prodrug

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dipentum
Cat. No.:	B12427037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olsalazine is a second-generation aminosalicylate developed for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).^[1] It is a rationally designed prodrug that leverages the unique enzymatic environment of the large intestine to achieve targeted delivery of its active moiety, 5-aminosalicylic acid (5-ASA), also known as mesalamine.^{[1][2]} Comprised of two 5-ASA molecules linked by a central azo bond, olsalazine remains largely intact during transit through the upper gastrointestinal tract, minimizing systemic absorption and associated side effects while maximizing drug concentration at the site of colonic inflammation.^{[2][3]}

This technical guide provides an in-depth overview of olsalazine, focusing on its mechanism of action, pharmacokinetics, and the experimental methodologies used for its evaluation.

Chemical Structure and Properties

Olsalazine's chemical structure is fundamental to its function as a colon-specific prodrug. It consists of two molecules of 5-ASA covalently linked by a diazo (-N=N-) bond.^[2]

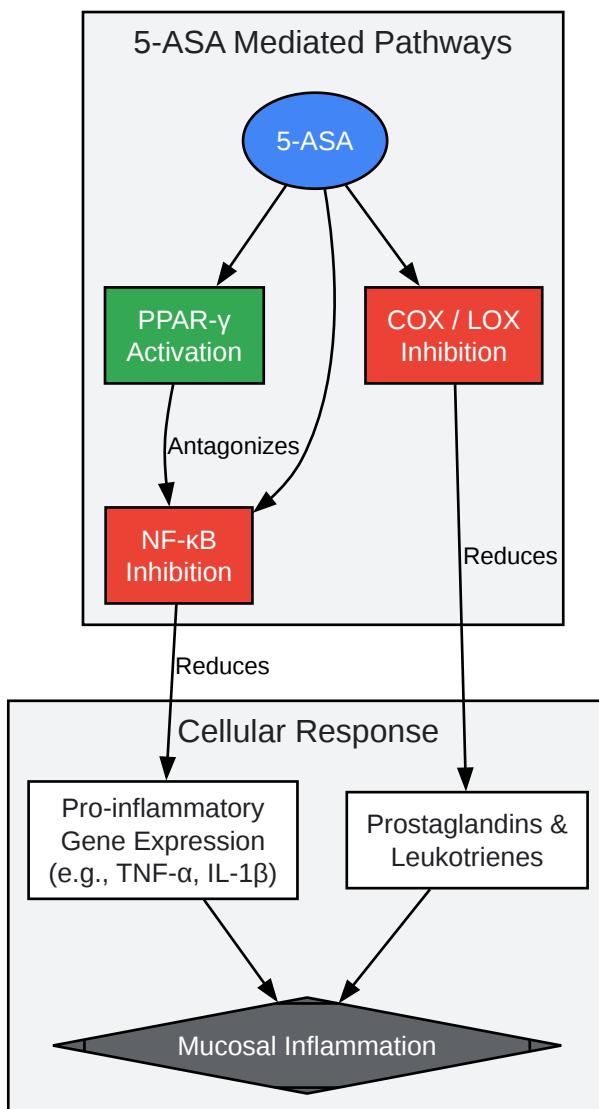
- Olsalazine: 3,3'-azobis(6-hydroxybenzoic acid)
- Molecular Formula: C₁₄H₁₀N₂O₆

- Molar Mass: 302.24 g/mol [4]

Upon reaching the colon, the azo bond is cleaved by bacterial azoreductases, releasing two molecules of the therapeutically active 5-ASA.[5][6]

Mechanism of Action

Colon-Specific Drug Activation


The core of olsalazine's design is its selective activation within the colon. After oral administration, the highly polar nature of olsalazine limits its absorption in the small intestine.[3] Approximately 98-99% of an oral dose reaches the colon intact.[7] Here, the resident microbial flora, rich in azoreductase enzymes, cleaves the azo bond, liberating two molecules of 5-ASA.[5][8] This bacterial-mediated activation ensures high local concentrations of the active drug at the primary site of inflammation in ulcerative colitis.[7][9]

Caption: Olsalazine activation workflow in the gastrointestinal tract.

Anti-Inflammatory Effects of 5-ASA

The liberated 5-ASA exerts its therapeutic effect through a multi-faceted anti-inflammatory mechanism. While not fully elucidated, key actions include:

- Inhibition of Pro-inflammatory Mediators: 5-ASA is known to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6] This action blocks the metabolic pathway of arachidonic acid, reducing the production of pro-inflammatory prostaglandins and leukotrienes in the colonic mucosa.[5][6]
- Modulation of Nuclear Factor-kappa B (NF-κB): 5-ASA can inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF- α and IL-1 β .[10]
- Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR- γ): 5-ASA is an agonist for PPAR- γ , a nuclear receptor highly expressed in colonic epithelial cells.[6][11] Activation of PPAR- γ exerts anti-inflammatory effects, partly by antagonizing the activity of pro-inflammatory transcription factors like NF-κB.[8][10] This pathway is considered a key mechanism for the therapeutic effects of aminosalicylates.[11]

[Click to download full resolution via product page](#)

Caption: Key anti-inflammatory signaling pathways modulated by 5-ASA.

Pharmacokinetics

The pharmacokinetic profile of olsalazine is characterized by low systemic absorption of the parent drug and targeted release of its metabolites in the colon.

Table 1: Summary of Pharmacokinetic Parameters for Olsalazine and its Metabolites

Parameter	Olsalazine (Parent Drug)	5-ASA (Active Moiety)	N-acetyl-5- ASA (Metabolite)	Reference(s)
Oral Bioavailability	~2.4% of a 1.0 g dose is absorbed.	N/A (formed in colon)	N/A (formed from 5-ASA)	[7]
Protein Binding	>99%	43%	78%	[4]
Metabolism	~98-99% converted to 5- ASA in the colon by bacterial azoreductases. A minor fraction (~0.1%) is metabolized in the liver to olsalazine-O- sulfate.	Acetylated in the colonic epithelium and liver to N-acetyl- 5-ASA.	Excreted in urine and feces.	[5]
Half-life (t _{1/2})	0.9 hours	0.4 to 2.4 hours	6 to 9 hours	[4][12]
Time to Peak (T _{max})	N/A (low systemic levels)	~4 hours (after 1.5g dose of a 5- ASA formulation)	~4 hours (after 1.5g dose of a 5- ASA formulation)	[13]
Excretion (24- 96h)	<1% in urine	Total 5-ASA (5- ASA + N-Ac-5- ASA):	Urinary: 14-31% of dose	[14]
		Fecal: 17-50% of dose		[14]

| Colonic Concentration | Low | Mean: 23.7 mmol/L (significantly higher than equimolar doses of other mesalazine preparations) | N/A ||[9] |

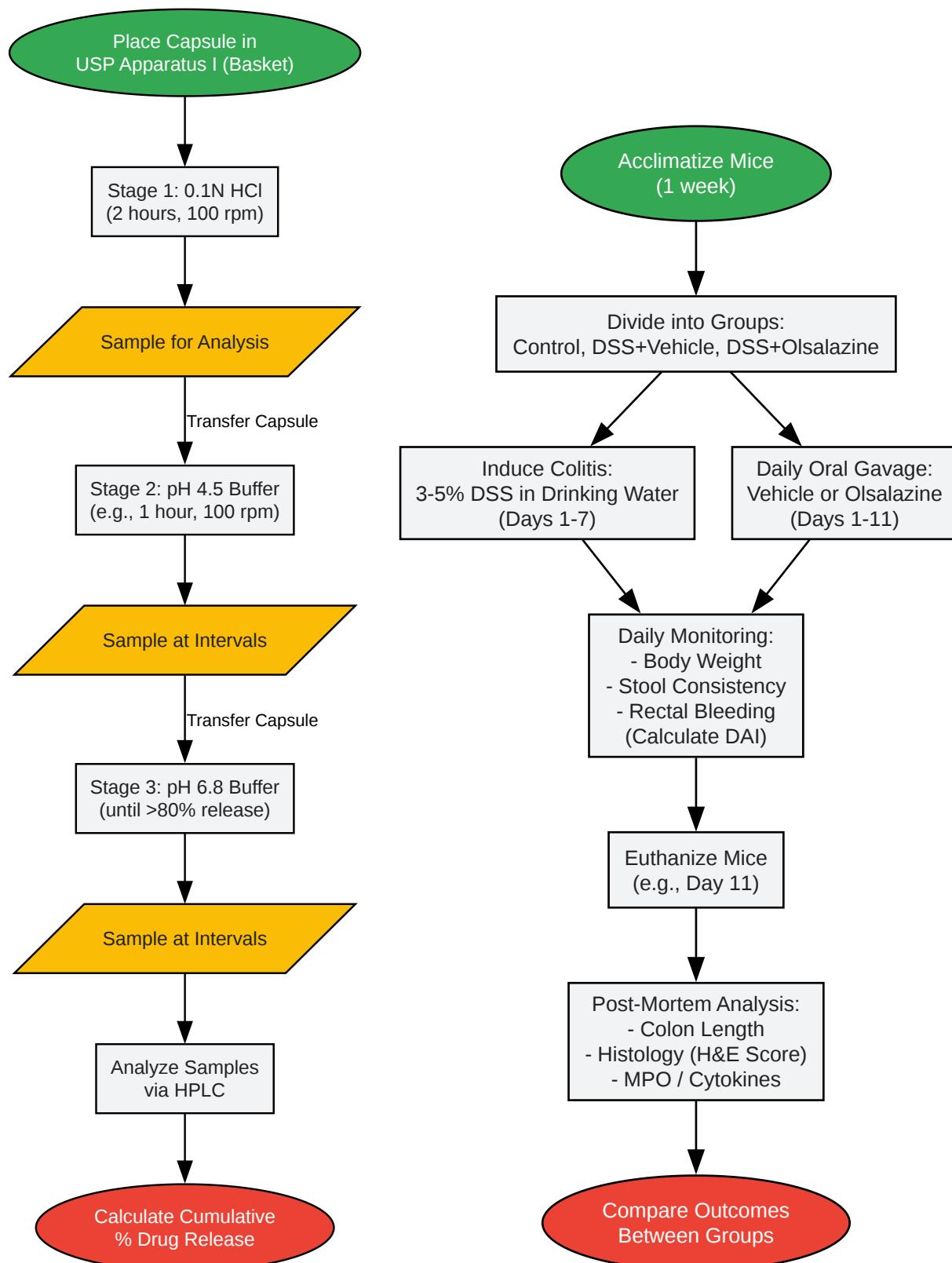
Clinical Efficacy

Clinical trials have established the efficacy of olsalazine in both treating active mild-to-moderate ulcerative colitis and maintaining remission.

Table 2: Summary of Clinical Trial Outcomes for Olsalazine in Ulcerative Colitis

Study Focus	Dosage	Comparator	Key Outcome(s)	Result(s)	Reference(s)
Maintenance of Remission	1.0 g/day (500 mg twice daily)	Placebo	Relapse rate at 6 months	Olsalazine: 23.1% (12/52) vs. Placebo: 44.9% (22/49) (p<0.02)	[7]
Maintenance of Remission	1.0 g/day (500 mg twice daily)	Sulfasalazine (2 g/day)	Relapse rate at 6 months	Olsalazine: 19.5% (16/82) vs. Sulfasalazine: 12.2% (10/82) (non-significant difference)	[7][15]
Maintenance of Remission (Dose-Ranging)	0.5 g/day , 1.0 g/day , 2.0 g/day	N/A	Remission rate at 12 months	60% (0.5g), 70% (1.0g), 78% (2.0g) (p=0.03 for trend)	[16]
Active Mild-to-Moderate UC	2.0 g/day	Placebo	Clinical & sigmoidoscopic improvement at 2 weeks	Significant improvement with olsalazine compared to placebo.	[17]

| Active Mild-to-Moderate UC (Sulfasalazine Intolerant) | 0.75 g, 1.5 g, 3.0 g/day | Placebo | Clinical improvement | Dose-response relationship observed: 16% (placebo), 29% (0.75g), 27% (1.5g), 50% (3.0g) improved (p=0.04). |[\[18\]](#) |


Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Olsalazine Capsules

This protocol is based on FDA recommendations for assessing the in vitro release profile of olsalazine, simulating its transit through the gastrointestinal tract.

- Objective: To determine the percentage of olsalazine released over time in media of varying pH.
- Apparatus: USP Apparatus I (Basket Method).[\[19\]](#)
- Method:
 - Apparatus Setup: Assemble the dissolution apparatus. Set the rotational speed to 100 rpm and maintain the temperature of the dissolution medium at $37 \pm 0.5^{\circ}\text{C}$.[\[19\]](#)
 - Acid Stage (Simulated Gastric Fluid):
 - Place one olsalazine capsule in each of the 12 vessels, each containing 900 mL of 0.1N HCl.
 - Operate the apparatus for 2 hours.
 - At the 2-hour mark, withdraw an aliquot of the medium for analysis. Minimal drug release is expected.
 - Buffer Stage 1 (Simulated Intestinal Fluid):
 - Carefully remove the capsules from the acid medium.
 - Transfer each capsule to a new vessel containing 900 mL of pH 4.5 phosphate buffer.

- Operate the apparatus for a specified period (e.g., 1 hour). Withdraw aliquots at defined intervals (e.g., 10, 20, 30, 45, 60 minutes).[19]
- Buffer Stage 2 (Simulated Colonic Fluid):
 - Transfer each capsule to a new vessel containing 900 mL of pH 6.8 phosphate buffer.
 - Continue the dissolution test until at least 80% of the drug is released, collecting samples at specified time points.[19][20]
- Sample Analysis: Analyze the concentration of olsalazine in the collected aliquots using a validated HPLC method (see Protocol 4).
- Data Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for any volume removed during sampling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Formulation and Evaluation of Enteric Coated Tablet of Rabeprazole Sodium. | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. Separation and Determination of Olsalazine Sodium and Its Impurit...: Ingenta Connect [ingentaconnect.com]
- 6. 5-Aminosalicylic Acid Ameliorates Colitis and Checks Dysbiotic Escherichia coli Expansion by Activating PPAR- γ Signaling in the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. PPAR γ in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition of 5-aminosalicylic acid by olsalazine and three mesalazine preparations in patients with ulcerative colitis: comparison of intraluminal colonic concentrations, serum values, and urinary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-ASA inhibits epithelial β -catenin activation in chronic ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacology and pharmacokinetics of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Optimum dose of olsalazine for maintaining remission in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Experimental colitis in mice: effects of olsalazine on eicosanoid production in colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Olsalazine: A Technical Guide to a Colon-Specific 5-Aminosalicylic Acid Prodrug]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12427037#olsalazine-as-a-colon-specific-5-asa-prodrug>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com